Propylhydrazinhydrochlorid

Übersicht

Beschreibung

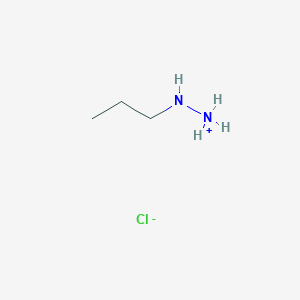

Propylhydrazine hydrochloride is an organic compound with the chemical formula C3H10N2 · HCl. It is a colorless and transparent liquid with a special ammonia-like odor. This compound is known for its reactivity and is used in various chemical applications, particularly as a synthetic building block .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry:

-

Biology:

- Chemoproteomic Profiling: This compound is utilized in chemoproteomic profiling to identify protein electrophiles in human cells. Specifically, it acts as a competitor in reverse-polarity activity-based protein profiling (RP-ABPP), aiding researchers in studying protein activity and interactions .

- Tumor Induction Studies: Research indicates that propylhydrazine hydrochloride can induce tumors in laboratory mice, highlighting its biological activity and potential implications for cancer research models.

-

Industrial Applications:

- Beyond academic research, propylhydrazine hydrochloride is used as an intermediate in chemical synthesis and as an antioxidant and corrosion inhibitor in various industrial processes.

Case Studies

Wirkmechanismus

Target of Action

Propylhydrazine hydrochloride is a nucleophilic hydrazine probe . It has been used in the field of chemoproteomic profiling and discovery of protein electrophiles . The primary targets of propylhydrazine hydrochloride are likely to be protein electrophiles, which are proteins that can form covalent bonds with nucleophiles .

Mode of Action

It has been used as a competitor for hydrazine probe in “reverse-polarity” activity-based protein profiling (rp-abpp) . In this context, propylhydrazine hydrochloride likely interacts with its protein electrophile targets, competing with the hydrazine probe. This interaction could result in changes to the protein’s function or activity.

Biochemical Pathways

Given its use in rp-abpp, it is likely involved in pathways related to protein function and activity

Result of Action

Given its role as a nucleophilic hydrazine probe, it is likely that its action results in changes to the function or activity of its protein electrophile targets .

Action Environment

The action, efficacy, and stability of propylhydrazine hydrochloride could be influenced by various environmental factors. For instance, its reactivity with oxygen could lead to the formation of flammable mixtures . Additionally, its solubility in water, which is quite high, could influence its distribution in the body . Its storage temperature (2-8°C) could also affect its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of propanol with hydrazine under specific conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the reaction of bromo propane with hydrazine hydrate, followed by extraction and purification steps .

Industrial Production Methods: In industrial settings, propylhydrazine hydrochloride is typically produced by reacting hydrochloric acid hydrazine with isopropanol under the protection of an inert gas. This method is advantageous due to its high yield and low cost .

Analyse Chemischer Reaktionen

Types of Reactions: Propylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to form simpler compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted hydrazines .

Vergleich Mit ähnlichen Verbindungen

Hydrazine hydrochloride: Similar in structure but lacks the propyl group.

Isopropylhydrazine hydrochloride: Similar but with an isopropyl group instead of a propyl group.

Uniqueness: Propylhydrazine hydrochloride is unique due to its specific reactivity and applications in chemoproteomic profiling and synthetic chemistry. Its ability to act as a nucleophilic hydrazine probe sets it apart from other similar compounds .

Biologische Aktivität

Propylhydrazine hydrochloride (PHH) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research, and potential implications in pharmacology and toxicology.

Propylhydrazine hydrochloride is a hydrazine derivative characterized by its nucleophilic properties. It acts primarily as a nucleophilic hydrazine probe , which allows it to interact with electrophilic centers in various biological molecules. This reactivity is essential for its application in activity-based protein profiling (ABPP) , a technique used to study protein functions and interactions in biological systems.

Key Mechanisms:

- Nucleophilic Reactivity: PHH can form covalent bonds with electrophiles, leading to the formation of new compounds. This property is utilized in synthetic chemistry and biological research to create complex molecular structures.

- Protein Profiling: As a probe, it helps identify active sites on proteins, providing insights into enzyme functions and metabolic pathways .

Biological Applications

- Research Tool:

- Pharmaceutical Development:

- Toxicological Studies:

Case Studies and Research Findings

Several studies have highlighted the biological activity of propylhydrazine hydrochloride:

- Study on C. difficile Infection: Research demonstrated that PHH-based probes could effectively inhibit specific metabolic enzymes involved in C. difficile infections, suggesting potential therapeutic avenues for treatment .

- Carcinogenicity Assessments: Long-term studies on rodents exposed to hydrazine derivatives, including PHH, reported an increased incidence of various tumors, including liver and lung cancers. These findings underscore the need for careful evaluation of hydrazine compounds in drug development .

Data Summary

The following table summarizes key findings from various studies on the biological activity of propylhydrazine hydrochloride:

Eigenschaften

IUPAC Name |

propylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNFFIGQDGOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021208 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-66-5 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research paper tell us about the in vivo efficacy of Propylhydrazine hydrochloride?

A1: The research demonstrates that Propylhydrazine hydrochloride can induce tumors in Swiss mice. [] While this doesn't directly translate to therapeutic efficacy, it highlights the compound's biological activity and its potential to impact cellular processes. This information is valuable for researchers studying tumor development and exploring potential applications of Propylhydrazine hydrochloride in cancer research models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.